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Compound Name: 3-(Oxan-3-yl)-3-oxopropanenitrile

Cat. No.: B1428906 Get Quote

For Immediate Release

This publication provides a comprehensive spectroscopic comparison of 3-(Oxan-3-yl)-3-
oxopropanenitrile and its derivatives, offering valuable insights for researchers, scientists, and

professionals in drug development. This guide presents a detailed analysis of their structural

and electronic properties through a variety of spectroscopic techniques, supported by

experimental data and protocols.

Introduction
3-Oxopropanenitrile derivatives are a class of organic compounds that have garnered

significant interest in medicinal chemistry due to their versatile biological activities. The

incorporation of different cyclic moieties, such as the oxane ring, can significantly influence

their physicochemical properties and pharmacological profiles. This guide focuses on the

spectroscopic characterization of 3-(Oxan-3-yl)-3-oxopropanenitrile and compares it with

other key derivatives to elucidate the structural nuances conferred by different substituents.

While specific experimental data for the 3-substituted oxane derivative is limited in publicly

available literature, this guide utilizes data for the closely related isomer, 3-Oxo-3-(tetrahydro-

2H-pyran-4-yl)propanenitrile, as a primary reference for the oxane-containing structure.
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The following table summarizes the key spectroscopic data for 3-Oxo-3-(tetrahydro-2H-pyran-

4-yl)propanenitrile and a selection of other 3-oxopropanenitrile derivatives. This data facilitates

a direct comparison of the influence of the substituent at the 3-position on the spectral

characteristics.

Compound
Name

1H NMR
(CDCl3, δ ppm)

13C NMR
(CDCl3, δ ppm)

IR (cm-1) HRMS (m/z)

3-Oxo-3-

(tetrahydro-2H-

pyran-4-

yl)propanenitrile

Methylene

protons adjacent

to ketone: ~2.8-

3.2[1]

Carbonyl carbon:

~205, Nitrile

carbon: ~120[1]

C=O: ~1700-

1720, C≡N:

~2200-2250[1]

[M+H]+ expected

3-Oxo-3-

phenylpropanenit

rile

7.91 (d, 2H),

7.65 (t, 1H), 7.50

(t, 2H), 4.01 (s,

2H)

187.3, 134.5,

132.8, 129.1,

128.4, 114.2,

29.5

Not specified Not specified

3-(1-(6-

phenylhex-5-yn-

1-yl)-1H-indol-3-

yl)-3-

oxopropanenitrile

8.32-8.29 (m,

1H), 7.84 (s, 1H),

7.42-7.24 (m,

7H), 4.26 (t, 2H),

3.83 (s, 2H), 2.47

(t, 2H), 2.15-2.07

(m, 2H), 1.68-

1.61 (m, 2H)

180.5, 136.8,

135.1, 131.5,

128.4, 127.9,

126.3, 124.2,

123.5, 122.5,

115.0, 114.4,

110.3, 88.9,

81.7, 47.0, 29.7,

28.9, 25.6, 19.0

Not specified

[M+H]+ calcd:

341.1654, found:

341.1652

3-(5-Chloro-1-(6-

phenylhex-5-yn-

1-yl)-1H-indol-3-

yl)-3-

oxopropanenitrile

8.32 (d, 1H),

7.87 (s, 1H),

7.39-7.26 (m,

7H), 4.27 (s, 2H),

3.83 (s, 2H), 2.52

(t, 2H), 2.15-2.11

(m, 2H), 1.69-

1.65 (m, 2H)

180.6, 135.9,

135.2, 131.5,

129.3, 128.4,

127.9, 127.3,

124.4, 123.5,

121.9, 114.9,

113.8, 111.4,

88.9, 81.7, 47.2,

29.6, 28.8, 25.6,

18.9

Not specified

[M+H]+ calcd:

375.1264, found:

375.1253
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are crucial for reproducible

research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically

recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in deuterated

chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR)

spectrometer. Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet. The

spectra are typically recorded in the range of 4000-400 cm-1. Key vibrational frequencies to

note are the carbonyl (C=O) stretch, typically around 1700 cm-1, and the nitrile (C≡N) stretch,

which appears around 2200-2250 cm-1.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[2] This

technique provides highly accurate mass measurements, allowing for the determination of the

elemental composition of the molecule and confirming its identity.

Visualizations
To better illustrate the relationships and workflows discussed, the following diagrams are

provided.
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Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of

3-oxopropanenitrile derivatives.
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Caption: Logical relationship showing how different substituents on the 3-oxopropanenitrile

core lead to varied spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile | 1010798-64-7 | Benchchem
[benchchem.com]

2. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Comparison of 3-Oxopropanenitrile
Derivatives: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428906#spectroscopic-comparison-of-3-oxan-3-yl-
3-oxopropanenitrile-derivatives]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1428906?utm_src=pdf-body-img
https://www.benchchem.com/product/b1428906?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1428867
https://www.benchchem.com/product/b1428867
https://www.rsc.org/suppdata/c8/cc/c8cc04428g/c8cc04428g1.pdf
https://www.benchchem.com/product/b1428906#spectroscopic-comparison-of-3-oxan-3-yl-3-oxopropanenitrile-derivatives
https://www.benchchem.com/product/b1428906#spectroscopic-comparison-of-3-oxan-3-yl-3-oxopropanenitrile-derivatives
https://www.benchchem.com/product/b1428906#spectroscopic-comparison-of-3-oxan-3-yl-3-oxopropanenitrile-derivatives
https://www.benchchem.com/product/b1428906#spectroscopic-comparison-of-3-oxan-3-yl-3-oxopropanenitrile-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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